molecular formula C10H16Cl2N2O2 B13888190 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride

2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B13888190
M. Wt: 267.15 g/mol
InChI Key: ZPRLXSXKPSKMDQ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C10H14N2O22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

  • Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.

Scientific Research Applications

2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and methoxy-substituted pyridine ring allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds containing a fused pyrrolidine and benzene ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-(3-Methoxy-2-pyridyl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyridine ring enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-(3-methoxypyridin-2-yl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-8-3-2-5-11-10(8)9-7(13)4-6-12-9;;/h2-3,5,7,9,12-13H,4,6H2,1H3;2*1H

InChI Key

ZPRLXSXKPSKMDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2C(CCN2)O.Cl.Cl

Origin of Product

United States

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